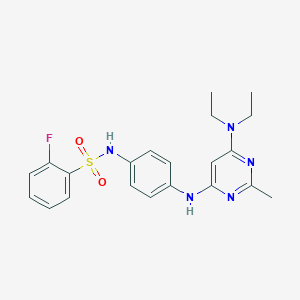
6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 8-ethoxyquinoline and 4-oxo-4H-chromene-2-carboxylic acid.
Formation of Intermediate: The 8-ethoxyquinoline is chlorinated to introduce the chlorine atom at the 6-position.
Coupling Reaction: The chlorinated quinoline is then coupled with 4-oxo-4H-chromene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.
Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Formation of 8-ethoxyquinoline-5-carboxylic acid.
Reduction: Formation of 4-hydroxy-4H-chromene-2-carboxamide.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its anti-inflammatory and antioxidant properties, which could lead to the development of new therapeutic agents.
Pharmaceutical Research: Explored as a lead compound for the development of drugs targeting various diseases, including infectious diseases and neurological disorders.
Industrial Applications: Potential use in the synthesis of other bioactive compounds and as a chemical intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: It can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation, leading to its therapeutic effects.
Molecular Targets: Potential targets include DNA, RNA, and proteins involved in disease processes, making it a versatile compound for drug development.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the quinoline moiety, which may result in different biological activities.
N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom, which could affect its reactivity and potency.
6-chloro-N-(quinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the ethoxy group, potentially altering its solubility and bioavailability.
Uniqueness
6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the chlorine atom and the ethoxyquinoline moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H15ClN2O4 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
6-chloro-N-(8-ethoxyquinolin-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4/c1-2-27-18-8-6-15(13-4-3-9-23-20(13)18)24-21(26)19-11-16(25)14-10-12(22)5-7-17(14)28-19/h3-11H,2H2,1H3,(H,24,26) |
InChI Key |
NEJYNNFXNIEIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14979803.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B14979806.png)
![6-chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B14979815.png)
![2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979822.png)
![2-(4-ethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979829.png)
![N-(3,4-difluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14979842.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B14979857.png)
![4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14979864.png)

![7-(3,4-Dimethoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979886.png)
![2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B14979898.png)
![N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14979905.png)
![6-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14979910.png)
![5-(Dimethylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14979914.png)
